Cas no 910552-61-3 (6-Methyl-4-(pentan-3-yl)pyridazin-3-amine)

6-Methyl-4-(pentan-3-yl)pyridazin-3-amine is a pyridazine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a methyl group at the 6-position and a pentan-3-yl substituent at the 4-position, contributing to its unique reactivity and binding properties. This compound may serve as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular framework allows for precise modifications, making it valuable for structure-activity relationship studies. The amine functionality at the 3-position further enhances its utility in derivatization reactions, offering flexibility for targeted chemical transformations.
6-Methyl-4-(pentan-3-yl)pyridazin-3-amine structure
910552-61-3 structure
Product Name:6-Methyl-4-(pentan-3-yl)pyridazin-3-amine
CAS No:910552-61-3
MF:C10H17N3
MW:179.262081861496
CID:803362
PubChem ID:53421610
Update Time:2025-05-23

6-Methyl-4-(pentan-3-yl)pyridazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine
    • 3-Pyridazinamine, 4-(1-ethylpropyl)-6-methyl-
    • 6-methyl-4-pentan-3-ylpyridazin-3-amine
    • 4-(1-ethyl-propyl)-6-methyl-pyridazin-3-ylamine
    • 6-methyl-4-pentan-3-yl-3-pyridazinamine
    • A843711
    • GEEUQWPIJTZAQY-UHFFFAOYSA-N
    • DTXSID30697841
    • AMY20415
    • AKOS006309833
    • 910552-61-3
    • SCHEMBL3930381
    • Inchi: 1S/C10H17N3/c1-4-8(5-2)9-6-7(3)12-13-10(9)11/h6,8H,4-5H2,1-3H3,(H2,11,13)
    • InChI Key: GEEUQWPIJTZAQY-UHFFFAOYSA-N
    • SMILES: N1C(=C(C=C(C)N=1)C(CC)CC)N

Computed Properties

  • Exact Mass: 179.14200
  • Monoisotopic Mass: 179.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • PSA: 51.80000
  • LogP: 2.85200

6-Methyl-4-(pentan-3-yl)pyridazin-3-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Methyl-4-(pentan-3-yl)pyridazin-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:910552-61-3)6-Methyl-4-(pentan-3-yl)pyridazin-3-amine
Order Number:A843711
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:00
Price ($):251.0
Email:sales@amadischem.com

6-Methyl-4-(pentan-3-yl)pyridazin-3-amine Related Literature

Additional information on 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine

6-Methyl-4-(pentan-3-yl)pyridazin-3-amine: An Overview of a Promising Compound (CAS No. 910552-61-3)

6-Methyl-4-(pentan-3-yl)pyridazin-3-amine, with the CAS number 910552-61-3, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of a methyl group at the 6-position and a pentan-3-yl substituent at the 4-position imparts distinct chemical and biological properties to this molecule.

The structural diversity of 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine makes it an attractive candidate for various pharmacological studies. Recent research has focused on its potential as a modulator of key biological pathways, particularly in the context of neurodegenerative diseases and cancer. The compound's ability to interact with specific receptors and enzymes has been extensively studied, revealing promising results in preclinical models.

In the realm of neurodegenerative diseases, 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine has shown potential as a neuroprotective agent. Studies have demonstrated its ability to reduce oxidative stress and inhibit apoptosis in neuronal cells. This is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in disease progression. The compound's mechanism of action involves the modulation of mitochondrial function and the activation of antioxidant defense systems, thereby providing a multi-faceted approach to neuroprotection.

Beyond its neuroprotective properties, 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine has also been investigated for its anti-cancer potential. Preclinical studies have shown that it can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The compound's anti-proliferative effects are attributed to its ability to induce cell cycle arrest and promote apoptosis through the modulation of key signaling pathways such as p53 and PI3K/Akt. These findings suggest that 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine could be a valuable lead compound for the development of novel anti-cancer therapies.

The pharmacokinetic properties of 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine have also been evaluated, with promising results. Studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for further development as an oral therapeutic agent. Additionally, the compound's low toxicity profile in preclinical models supports its potential for clinical translation.

In conclusion, 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine (CAS No. 910552-61-3) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of neurodegenerative diseases and cancer. As ongoing studies continue to elucidate its mechanisms of action and clinical efficacy, this compound holds significant promise for advancing medical treatments in these areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:910552-61-3)6-Methyl-4-(pentan-3-yl)pyridazin-3-amine
A843711
Purity:99%
Quantity:1g
Price ($):251.0
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